

GSK3145095: A Profile of Unprecedented Kinase Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK3145095

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GSK3145095 is a potent, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) with an IC₅₀ of 6.3 nM.^{[1][2][3]} Developed for its potential in treating pancreatic cancer and other solid tumors, a key attribute of **GSK3145095** is its exceptional selectivity profile.^{[4][5][6][7]} This guide provides a comprehensive comparison of **GSK3145095**'s performance against other kinases, supported by experimental data and detailed methodologies.

Unparalleled Selectivity Against the Human Kinome

GSK3145095 has demonstrated a remarkable lack of off-target activity when screened against extensive panels of kinases. This high degree of selectivity is a critical feature, minimizing the potential for off-target effects and associated toxicities in a clinical setting.

The selectivity of **GSK3145095** was rigorously evaluated at a concentration of 10 µM against a broad spectrum of the human kinome. These comprehensive screenings included a P33 radiolabeled assay at Reaction Biology Corp, encompassing 359 kinases, and a competition binding assay (KINOMEScan) at DiscoverX Corp, which covered 456 kinases.^{[5][7]} In both of these extensive panels, **GSK3145095** exhibited no significant inhibition of any kinase other than its intended target, RIPK1.^{[5][7]} This represents a selectivity window of over 1500-fold, based on its potent 6.3 nM inhibition of RIPK1.^{[5][7]}

The molecular basis for this exquisite selectivity lies in its unique "type III" binding mode.

GSK3145095 engages an allosteric lipophilic pocket adjacent to the ATP-binding site of RIPK1,

a conformation not readily available in other kinases.[5]

Kinase Selectivity Data

The following table summarizes the selectivity profile of **GSK3145095**. Based on publicly available data, **GSK3145095** shows no significant inhibition of other kinases when tested at a high concentration. The data presented here is illustrative of this high selectivity as reported in the primary literature.

Kinase Target	Assay Type	GSK3145095 Concentration (μ M)	% Inhibition
RIPK1	Radiometric	0.0063	50% (IC50)
Representative Kinase Panel (359 kinases)	Radiometric (P33)	10	<10%
Representative Kinase Panel (456 kinases)	Competition Binding	10	<10%

Experimental Protocols

To ensure a thorough understanding of the data presented, the following sections detail the methodologies employed in the key selectivity screening experiments.

Reaction Biology HotSpot™ Kinase Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from [γ -³³P]ATP into a substrate.

Detailed Methodology:

- **Reaction Mixture Preparation:** A reaction cocktail is prepared containing the specific kinase, its corresponding substrate (peptide or protein), and any necessary cofactors in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

- **Compound Addition:** **GSK3145095**, dissolved in DMSO, is added to the reaction mixture. Control reactions receive DMSO vehicle only.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ - ^{33}P]ATP to a final concentration of 10 μM .
- **Incubation:** The reactions are incubated for a set period (e.g., 120 minutes) at room temperature to allow for substrate phosphorylation.
- **Reaction Termination and Substrate Capture:** The reactions are stopped by spotting the mixture onto P81 ion-exchange filter paper. The phosphorylated substrate binds to the filter paper.
- **Washing:** The filter papers are washed extensively with 0.75% phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.
- **Detection:** The amount of radioactivity remaining on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
- **Data Analysis:** Kinase activity is expressed as the percentage of remaining activity in the presence of the inhibitor compared to the vehicle control.

Eurofins DiscoverX KINOMEscan® Competition Binding Assay

This assay measures the binding affinity of a test compound to a panel of kinases through a competitive binding format. It does not measure enzymatic activity but rather the displacement of a known ligand.

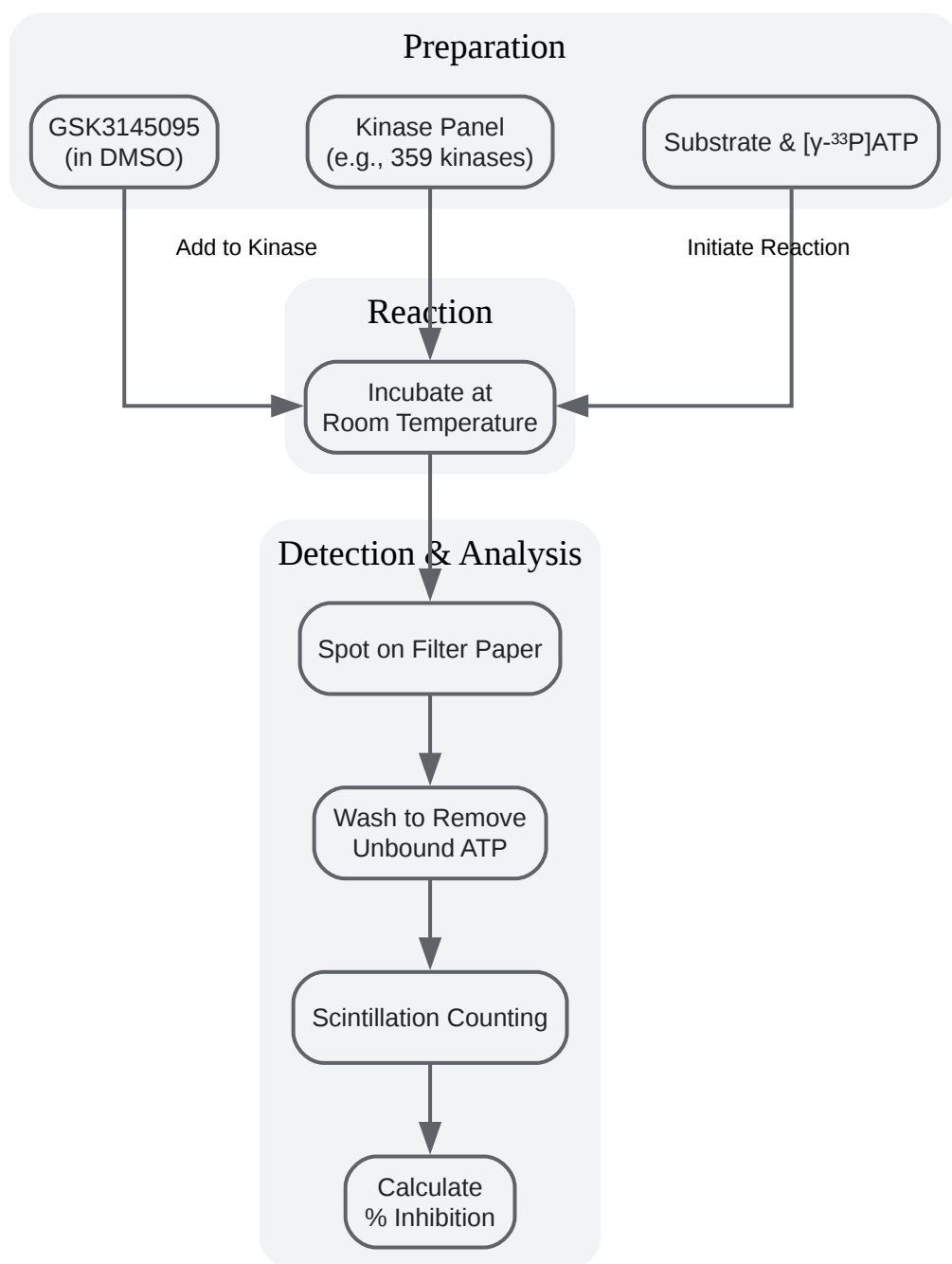
Detailed Methodology:

- **Assay Components:** The core components are DNA-tagged kinases, an immobilized ligand that binds to the kinase active site, and the test compound (**GSK3145095**).
- **Competition:** The DNA-tagged kinase is incubated with the immobilized ligand in the presence of **GSK3145095**. If **GSK3145095** binds to the kinase, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.

- **Immobilization and Washing:** The mixture is added to streptavidin-coated beads, which capture the immobilized ligand and any bound kinase. Unbound components are removed through washing steps.
- **Elution and Quantification:** The bound kinase is eluted, and the amount is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).
- **Data Analysis:** The amount of kinase detected is compared to a DMSO control. A lower amount of detected kinase in the presence of the test compound indicates binding and is reported as a percentage of the control.

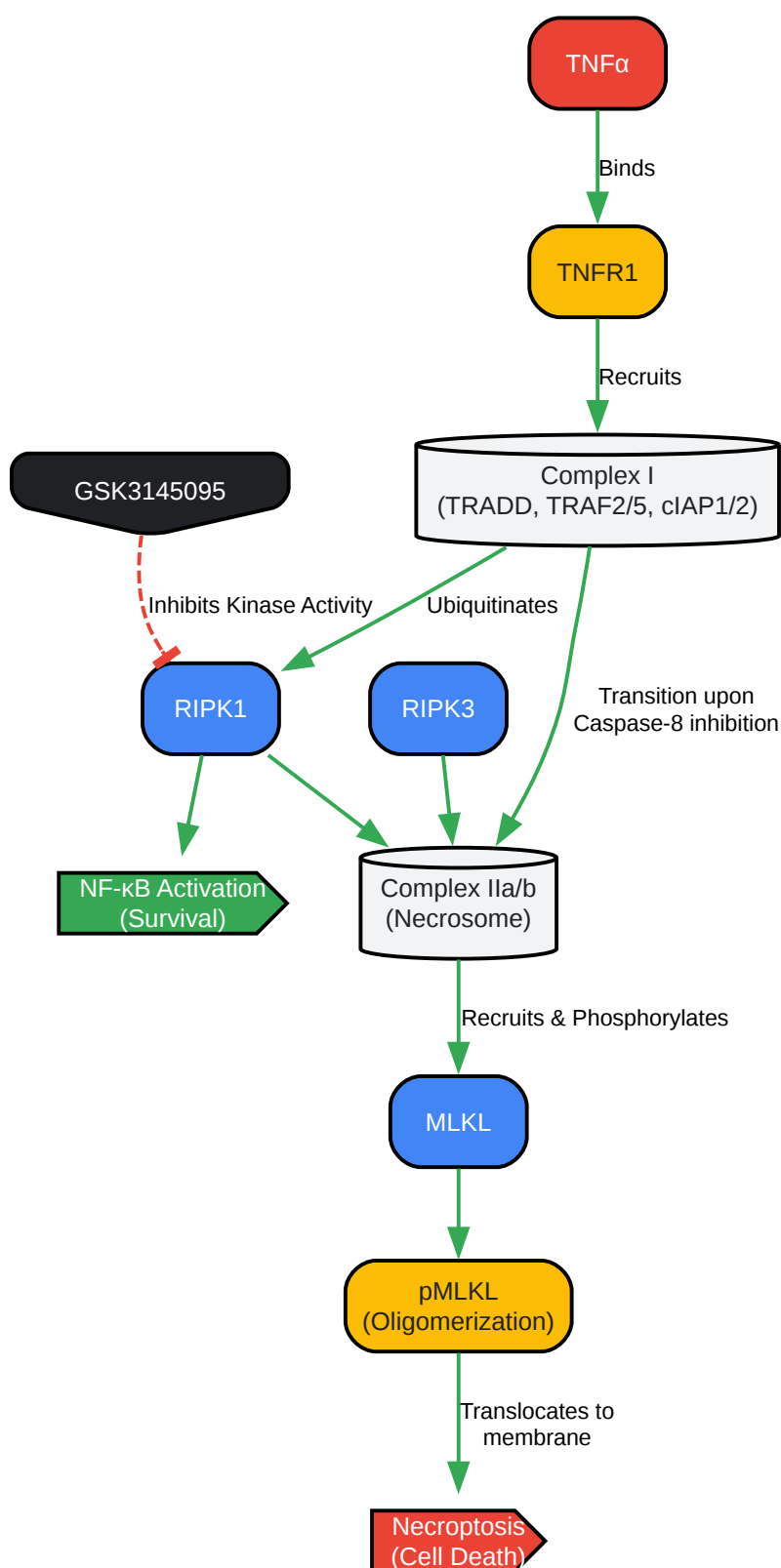
Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for kinase selectivity screening and the signaling pathway in which **GSK3145095** acts.



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Workflow for Radiometric Kinase Selectivity Assay



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- To cite this document: BenchChem. [GSK3145095: A Profile of Unprecedented Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607824#gsk3145095-selectivity-profile-against-other-kinases]

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